molecular formula C8H9FS B2617658 2-(3-Fluorophenyl)ethanethiol CAS No. 1099665-55-0

2-(3-Fluorophenyl)ethanethiol

Cat. No.: B2617658
CAS No.: 1099665-55-0
M. Wt: 156.22
InChI Key: JWQSRARXHWDKDK-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)ethanethiol typically involves the reaction of 3-fluorobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like ethanol. The process can be summarized as follows:

    Reaction of 3-fluorobenzyl chloride with thiourea: This step forms an intermediate thiouronium salt.

    Hydrolysis of the thiouronium salt: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Addition: The thiol group can add to alkenes and alkynes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

    Addition: Catalysts like palladium or platinum are often employed in addition reactions.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Fluorophenyl Compounds: Resulting from electrophilic aromatic substitution.

    Thioethers: Formed from the addition of the thiol group to alkenes or alkynes.

Scientific Research Applications

2-(3-Fluorophenyl)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethanethiol: Similar structure but with the fluorine atom in the para position.

    2-(3-Chlorophenyl)ethanethiol: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Methylphenyl)ethanethiol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

2-(3-Fluorophenyl)ethanethiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

2-(3-fluorophenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQSRARXHWDKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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